molecular formula C9H13IN2O B1400008 4-Iodo-1-(tetrahydropyran-4-ylmethyl)-1H-pyrazole CAS No. 1266114-25-3

4-Iodo-1-(tetrahydropyran-4-ylmethyl)-1H-pyrazole

Cat. No. B1400008
CAS RN: 1266114-25-3
M. Wt: 292.12 g/mol
InChI Key: FFUMBMOEMVEYLA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “4-Iodo-1-(tetrahydropyran-4-ylmethyl)-1H-pyrazole” is a complex organic molecule. It likely contains an iodine atom (I), a pyrazole group (a five-membered ring with two nitrogen atoms), and a tetrahydropyran group (a six-membered ring with one oxygen atom) .


Molecular Structure Analysis

The molecular structure of this compound would likely be complex due to the presence of multiple functional groups . The iodine atom, pyrazole group, and tetrahydropyran group would all contribute to the overall structure .


Chemical Reactions Analysis

The chemical reactions involving this compound would likely be influenced by the functional groups present . For example, the iodine atom might be involved in substitution reactions, while the pyrazole and tetrahydropyran groups might undergo reactions typical of heterocyclic compounds .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure . For example, the presence of an iodine atom might increase the compound’s molecular weight and influence its reactivity .

Scientific Research Applications

Cardiovascular Research

This compound has potential applications in cardiovascular research, particularly in the study of ischemic diseases . Its structural features may allow it to act as a modulator of biological pathways involved in coronary vasodilation .

Dermatological Applications

In dermatology, this compound could be explored for its efficacy in treating psoriasis . The iodo and pyrazole groups may interact with specific receptors or enzymes involved in the pathophysiology of psoriatic lesions .

Skeletal Disorder Treatment

The compound’s unique structure suggests it could be beneficial in treating skeletal disorders such as arthritis . It may inhibit inflammatory mediators or enzymes that contribute to joint degradation .

Oncology

In cancer research, 4-Iodo-1-(tetrahydropyran-4-ylmethyl)-1H-pyrazole could be investigated for its potential to act as a kinase inhibitor , targeting specific pathways that are dysregulated in various cancers .

Neurological Disorders

The compound may have applications in neurology, particularly in the development of treatments for neurodegenerative diseases. It could influence neuroprotective pathways or serve as a scaffold for developing more potent derivatives .

Chemical Synthesis and Drug Development

As a building block in chemical synthesis, this compound can be used to create a wide range of derivatives with potential pharmacological activities. Its iodo group makes it a versatile precursor for various coupling reactions used in drug development .

Mechanism of Action

Without specific context (such as the compound’s use in a biological system or a chemical reaction), it’s difficult to provide a mechanism of action .

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific properties . As with any chemical, appropriate safety precautions should be taken when handling it .

Future Directions

The future research directions involving this compound would likely depend on its properties and potential applications. It could be of interest in various fields, such as medicinal chemistry, materials science, or synthetic chemistry .

properties

IUPAC Name

4-iodo-1-(oxan-4-ylmethyl)pyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13IN2O/c10-9-5-11-12(7-9)6-8-1-3-13-4-2-8/h5,7-8H,1-4,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFUMBMOEMVEYLA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1CN2C=C(C=N2)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13IN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-iodo-1-[(oxan-4-yl)methyl]-1H-pyrazole

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Iodo-1-(tetrahydropyran-4-ylmethyl)-1H-pyrazole
Reactant of Route 2
Reactant of Route 2
4-Iodo-1-(tetrahydropyran-4-ylmethyl)-1H-pyrazole
Reactant of Route 3
Reactant of Route 3
4-Iodo-1-(tetrahydropyran-4-ylmethyl)-1H-pyrazole
Reactant of Route 4
Reactant of Route 4
4-Iodo-1-(tetrahydropyran-4-ylmethyl)-1H-pyrazole
Reactant of Route 5
Reactant of Route 5
4-Iodo-1-(tetrahydropyran-4-ylmethyl)-1H-pyrazole
Reactant of Route 6
Reactant of Route 6
4-Iodo-1-(tetrahydropyran-4-ylmethyl)-1H-pyrazole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.